molecular formula C13H16O3S B14657668 Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester CAS No. 51892-18-3

Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester

Cat. No.: B14657668
CAS No.: 51892-18-3
M. Wt: 252.33 g/mol
InChI Key: MLRJDLIZWREXLB-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester is an organic compound with a complex structure that includes a hexanoic acid backbone, an oxo group at the sixth position, a phenylthio group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of hexanoic acid with phenylthiol in the presence of an oxidizing agent to introduce the phenylthio group. This is followed by the introduction of the oxo group through oxidation reactions. Finally, the esterification of the carboxylic acid group with methanol yields the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxo and phenylthio groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 6-oxo-6-(phenylthio)-: Lacks the methyl ester group.

    Hexanoic acid, 6-oxo-6-(phenylthio)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    Hexanoic acid, 6-oxo-6-(phenylthio)-, propyl ester: Similar structure but with a propyl ester group.

Uniqueness

Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methyl ester group, in particular, influences its solubility and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

51892-18-3

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

methyl 6-oxo-6-phenylsulfanylhexanoate

InChI

InChI=1S/C13H16O3S/c1-16-12(14)9-5-6-10-13(15)17-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

MLRJDLIZWREXLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(=O)SC1=CC=CC=C1

Origin of Product

United States

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